molecular formula C15H14FNO3S B11161214 2-(ethylsulfonyl)-N-(3-fluorophenyl)benzamide

2-(ethylsulfonyl)-N-(3-fluorophenyl)benzamide

Cat. No.: B11161214
M. Wt: 307.3 g/mol
InChI Key: ZKLWJZPZUNVNJF-UHFFFAOYSA-N
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Description

2-(Ethylsulfonyl)-N-(3-fluorophenyl)benzamide is an organic compound that features a benzamide core substituted with an ethylsulfonyl group and a fluorophenyl group

Preparation Methods

The synthesis of 2-(ethylsulfonyl)-N-(3-fluorophenyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoroaniline and ethylsulfonyl chloride.

    Reaction Conditions: The reaction between 3-fluoroaniline and ethylsulfonyl chloride is carried out under controlled conditions, often in the presence of a base such as triethylamine, to form the intermediate product.

    Formation of Benzamide: The intermediate product is then reacted with benzoyl chloride to form the final compound, this compound. This step may require the use of a catalyst and specific reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-(Ethylsulfonyl)-N-(3-fluorophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced under specific conditions to yield amine derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Ethylsulfonyl)-N-(3-fluorophenyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific diseases.

    Materials Science: The compound’s unique structural features make it a candidate for the development of advanced materials with specific properties.

    Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential therapeutic effects and mechanisms of action.

Mechanism of Action

The mechanism of action of 2-(ethylsulfonyl)-N-(3-fluorophenyl)benzamide involves its interaction with specific molecular targets. The ethylsulfonyl group and fluorophenyl group contribute to its binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors, leading to its observed effects.

Comparison with Similar Compounds

2-(Ethylsulfonyl)-N-(3-fluorophenyl)benzamide can be compared with other similar compounds, such as:

    N-(3-Fluorophenyl)benzamide: Lacks the ethylsulfonyl group, which may result in different chemical and biological properties.

    2-(Methylsulfonyl)-N-(3-fluorophenyl)benzamide: Contains a methylsulfonyl group instead of an ethylsulfonyl group, potentially affecting its reactivity and interactions.

    2-(Ethylsulfonyl)-N-(4-fluorophenyl)benzamide: The position of the fluorine atom on the phenyl ring is different, which can influence its chemical behavior and biological activity.

Properties

Molecular Formula

C15H14FNO3S

Molecular Weight

307.3 g/mol

IUPAC Name

2-ethylsulfonyl-N-(3-fluorophenyl)benzamide

InChI

InChI=1S/C15H14FNO3S/c1-2-21(19,20)14-9-4-3-8-13(14)15(18)17-12-7-5-6-11(16)10-12/h3-10H,2H2,1H3,(H,17,18)

InChI Key

ZKLWJZPZUNVNJF-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=CC(=CC=C2)F

Origin of Product

United States

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